4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of triazole and oxazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nucleophilic addition of triazole derivatives to oxazine precursors, followed by cyclization and carboxylation reactions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar structural features but different biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Shares the triazole ring but differs in the fused ring system, leading to distinct properties.
Uniqueness
4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid is unique due to its specific ring fusion and carboxylic acid functionality, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
1782541-39-2 |
---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.